Haplophytine

Insecticidal alkaloid Haplophyton cimicidum Natural insecticide

Haplophytine (CAS 16625-20-0) is the only standard that replicates the full insecticidal potency of Haplophyton cimicidum extracts. Unlike the half-molecules aspidophytine or cimicidine, it possesses the complete dimeric architecture with two protonation sites and a critical O–H⋯O hydrogen bond essential for reproducible bioassays against Coleoptera, Lepidoptera, and Orthoptera. Procure authentic haplophytine to eliminate uncontrolled variables in SAR studies and analytical method development.

Molecular Formula C37H40N4O7
Molecular Weight 652.7 g/mol
CAS No. 16625-20-0
Cat. No. B1203588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaplophytine
CAS16625-20-0
Synonymshaplophytine
Molecular FormulaC37H40N4O7
Molecular Weight652.7 g/mol
Structural Identifiers
SMILESCN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC
InChIInChI=1S/C37H40N4O7/c1-38-17-14-34(21-7-5-8-24(42)28(21)41-26(43)10-13-36(38,41)32(34)45)23-19-22-29(31(47-4)30(23)46-3)39(2)25-9-12-33-11-6-16-40-18-15-35(22,25)37(33,40)48-27(44)20-33/h5,7-9,12,19,25,42H,6,10-11,13-18,20H2,1-4H3/t25-,33-,34-,35-,36+,37+/m1/s1
InChIKeySFSFAWRKKRGBKI-ZLEWMSNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Haplophytine (CAS 16625-20-0): Scientific Identity and Baseline Procurement Context


Haplophytine (CAS 16625-20-0) is a dimeric monoterpene indole alkaloid with molecular formula C37H40N4O7 and a molecular weight of 652.74 g/mol [1]. It is the principal bioactive constituent isolated from the Mexican 'cockroach plant' Haplophyton cimicidum (Apocynaceae), where it occurs in yields of 0.007–0.03% [2]. Structurally, haplophytine comprises two architecturally distinct segments: a left-hand tetracyclic domain containing a bridged ketone and cyclic aminal, and a right-hand hexacyclic aspidosperma domain incorporating a fused lactone, connected via a quaternary carbon center [3]. The compound is amphoteric, soluble in dilute acids and alkalies, practically insoluble in water, and exhibits a melting point of 290–293°C (rapid heating) and specific rotation [α]D25 +109.0° (chloroform) [1]. First isolated in 1952, haplophytine remained a synthetic challenge for over five decades until the first total synthesis was achieved in 2009 [4].

Haplophytine vs. Aspidophytine and Cimicidine: Why Substitution Compromises Experimental Integrity


Haplophytine cannot be substituted by its in-plant analog cimicidine or its half-molecule aspidophytine due to fundamental differences in molecular architecture, biological potency, and physicochemical behavior. Haplophytine is a dimeric structure comprising both the aspidophytine (right) domain and a left-hand tetracyclic domain with a diazabicyclo[3.3.1]nonane skeleton, whereas aspidophytine represents only the monomeric right half [1]. DFT calculations reveal that haplophytine possesses two protonation sites of different basicity and a relatively strong O–H⋯O hydrogen bond responsible for its amphoteric activity—features absent in the isolated half-molecules [2]. In insecticidal assays, most of the plant's toxicity is attributed specifically to haplophytine content rather than to cimicidine [3]. Furthermore, cimicidine differs fundamentally in empirical formula (C23H28O5N2 vs. C37H40N4O7 for haplophytine) and exhibits distinct reactivity: haplophytine reacts with cyanogen bromide and carbon tetrachloride, whereas cimicidine does not [4]. Substituting haplophytine with aspidophytine or cimicidine introduces uncontrolled variables that invalidate comparative structure-activity relationship studies and compromises reproducibility in insecticidal bioassays where the full dimeric architecture is essential for the observed potency profile.

Haplophytine: Quantified Differentiation Data for Scientific Procurement Decisions


Insecticidal Potency: Haplophytine vs. Cimicidine – Plant Toxicity Attribution

In the crude alkaloid extract of Haplophyton cimicidum, haplophytine and cimicidine are the two principal insecticidal constituents. While both alkaloids exhibit toxicity to a broad spectrum of insects, quantitative assessment of plant material indicates that the majority of the insecticidal activity is attributable specifically to the haplophytine content rather than cimicidine [1]. Haplophytine was isolated in yields of 0.007–0.03%, whereas cimicidine yields were only 0.003% [2].

Insecticidal alkaloid Haplophyton cimicidum Natural insecticide

Structural Complexity: Haplophytine Dimeric Architecture vs. Aspidophytine Monomer

Haplophytine is a heterodimeric alkaloid composed of two structurally distinct domains connected via a quaternary carbon center: a left-hand tetracyclic domain containing a bicyclo[3.3.1] skeleton with bridged ketone and cyclic aminal, and a right-hand hexacyclic aspidosperma domain incorporating a fused lactone [1]. In contrast, aspidophytine represents only the monomeric right-half domain lacking the left-hand bicyclo[3.3.1]nonane segment [2]. DFT calculations confirm that haplophytine's congested framework incorporates two protonation sites of different basicity and a relatively strong O–H⋯O hydrogen bond, features absent in aspidophytine [3].

Dimeric indole alkaloid Total synthesis Natural product complexity

Synthetic Accessibility: Haplophytine Total Synthesis Milestones vs. Aspidophytine

The synthetic accessibility of haplophytine relative to its half-molecule aspidophytine provides a quantitative benchmark of synthetic difficulty. Aspidophytine's first total synthesis was reported by Corey in 1999 [1]. In contrast, haplophytine's total synthesis remained unachieved until 2009—a full decade later—despite multiple unsuccessful attempts by leading synthetic groups including Corey, Padwa, and Nicolaou [2]. The left-hand domain of haplophytine (the 'elusive left domain') remains unsynthesized as a standalone entity despite numerous attempts [3].

Total synthesis Alkaloid synthesis Synthetic chemistry

Cytotoxic Activity: Haplophytine vs. Haplophytin-A – Nomenclature Clarification

A critical procurement distinction exists between haplophytine (CAS 16625-20-0, C37H40N4O7) and haplophytin-A (CAS 16625-20-0, C15H15NO3). Haplophytin-A (10-methoxy-2,2-dimethyl-2,6-dihydro-pyrano[3,2-c]quinolin-5-one) is a structurally distinct quinoline alkaloid isolated from Haplophyllum acutifolium that exhibits cytotoxic activity against HL-60 promyelocytic leukemia cells with an IC50 of 13.7 μM [1]. Haplophytin-A induces caspase-8-mediated apoptosis via DISC formation at 50 μM treatment [2]. No comparable quantitative cytotoxic data exists in the primary literature for haplophytine (the dimeric indole alkaloid) itself.

Cytotoxic alkaloid Apoptosis Leukemia

Amphoteric Behavior and Solubility: Haplophytine vs. Cimicidine

Both haplophytine and cimicidine are amphoteric alkaloids; however, haplophytine exhibits distinct solubility and reactivity profiles that affect isolation and handling. Haplophytine is very soluble in chloroform, benzene, dioxane, and ethyl acetate; moderately soluble in acetone and methanol; and practically insoluble in water, ether, and petroleum ether [1]. Haplophytine reacts with cyanogen bromide and carbon tetrachloride, whereas cimicidine does not [2]. Cimicidine quickly absorbs one mole of hydrogen over platinum at room temperature and atmospheric pressure to form dihydrocimicidine, while haplophytine shows different reduction behavior [2].

Amphoteric alkaloid Solubility Extraction chemistry

Haplophytine (CAS 16625-20-0): Validated Application Scenarios Based on Quantitative Evidence


Insecticidal Bioassay Standardization and Plant Extract Replication

Haplophytine is the essential standard for replicating the insecticidal activity of Haplophyton cimicidum extracts. Based on the quantitative yield data (haplophytine: 0.007–0.03%; cimicidine: 0.003%) and the documented attribution of the majority of plant toxicity to haplophytine [1], laboratories conducting insecticidal bioassays against Coleoptera (Colorado potato beetle, Mexican bean beetle), Lepidoptera (European corn borer, codling moth), and Orthoptera (grasshoppers) should procure authentic haplophytine as the primary reference standard rather than relying on crude plant extracts or cimicidine.

Synthetic Methodology Development and Structural Confirmation

Given the decade-long gap between aspidophytine (1999) and haplophytine (2009) total syntheses, and the ongoing synthetic inaccessibility of the left-hand tetracyclic domain [2], authentic haplophytine is a critical procurement item for synthetic organic chemistry groups. It serves as an analytical benchmark for confirming the stereochemical integrity and structural identity of synthetic intermediates, particularly for researchers developing novel coupling methodologies (Ag-mediated Friedel–Crafts alkylation) or late-stage oxidative rearrangement strategies aimed at constructing the diazabicyclo[3.3.1]nonane skeleton.

Alkaloid Reference Standard for Analytical Method Validation

Haplophytine's well-characterized physicochemical properties—including melting point (290–293°C or 300–302°C), specific rotation ([α]D25 +109.0° in chloroform), and UV absorption maxima (220, 265, 305 nm with ε 48,500, 14,300, 4,500 respectively) [3]—make it suitable as a reference standard for HPLC, LC-MS, and NMR method development in natural product chemistry. Its distinct amphoteric behavior (soluble in both dilute acids and alkalies, extractable into chloroform from 0.2 N NaOH) [4] provides a unique analytical handle for separation method optimization.

Structure-Activity Relationship (SAR) Studies of Dimeric Indole Alkaloids

For SAR investigations, haplophytine is the only compound in its class that contains the complete dimeric architecture comprising both the left-hand diazabicyclo[3.3.1]nonane domain and the right-hand aspidosperma domain [5]. DFT calculations confirm that the full dimeric structure confers two protonation sites of different basicity and a strong O–H⋯O hydrogen bond—features absent in the half-molecule aspidophytine [6]. Procurement of haplophytine is therefore essential for studies designed to elucidate the structural determinants of insecticidal potency and amphoteric behavior that cannot be addressed using monomeric analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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